Ferrocene, (1,1-dimethylethyl)-

Electrochemistry Redox Probe Sensor Development

tert-Butylferrocene (also known as t-butylferrocene or TBFE) is an alkyl-substituted metallocene of the ferrocene family, characterized by a single tert-butyl group on one cyclopentadienyl ring. It is a dark amber or deep orange liquid at ambient temperature with a density of 1.201 g/mL at 25 °C, a boiling point of 96 °C at 1 mmHg (or 144.2 °C at 760 mmHg), and a refractive index of 1.579.

Molecular Formula C14H18Fe
Molecular Weight 242.14 g/mol
Cat. No. B12348897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrocene, (1,1-dimethylethyl)-
Molecular FormulaC14H18Fe
Molecular Weight242.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]
InChIInChI=1S/C9H13.C5H5.Fe/c1-9(2,3)8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3;1-5H;/q2*-1;+2
InChIKeyMZRCQWCFZQOVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butylferrocene (TBFE) CAS 1316-98-9: Physical, Electrochemical, and Catalytic Properties for Industrial and Research Procurement


tert-Butylferrocene (also known as t-butylferrocene or TBFE) is an alkyl-substituted metallocene of the ferrocene family, characterized by a single tert-butyl group on one cyclopentadienyl ring. It is a dark amber or deep orange liquid at ambient temperature with a density of 1.201 g/mL at 25 °C, a boiling point of 96 °C at 1 mmHg (or 144.2 °C at 760 mmHg), and a refractive index of 1.579 [1]. The compound is insoluble in water but soluble in non-polar organic solvents such as alkanes and aromatic hydrocarbons . As a ferrocene derivative, it retains the reversible one-electron redox activity centered on the iron atom, but the electron-donating tert-butyl substituent significantly modulates its oxidation potential, thermal stability, and solubility profile, which in turn influence its behavior as a combustion catalyst, ligand precursor, and electrochemical probe.

Why tert-Butylferrocene is Not a Simple Drop-In Replacement for Other Ferrocene Derivatives in Critical Applications


The tert-butyl group in tert-butylferrocene is not a passive structural feature; it actively modulates the electronic environment of the iron center, which directly impacts redox potential, steric bulk, and compound volatility . This results in measurable differences in catalytic activity, electrochemical behavior, and migration tendency compared to unsubstituted ferrocene or other alkylferrocenes. For example, while all ferrocenes can act as burning rate catalysts, tert-butylferrocene exhibits a specific balance of volatility and catalytic efficiency that differs from n-butylferrocene or catocene . Similarly, in cross-coupling catalysis, the presence and position of the tert-butyl group on a ferrocenylphosphine ligand can be the determining factor between a highly effective catalyst and a mediocre one [1]. Therefore, substituting tert-butylferrocene with a generic alternative without understanding these quantifiable differences can lead to suboptimal or failed experimental and industrial outcomes.

Quantitative Evidence Guide: Head-to-Head Performance Data for tert-Butylferrocene vs. Key Comparators


Redox Potential Shift of tert-Butylferrocene vs. Ferrocene

The electron-donating tert-butyl group in tert-butylferrocene significantly lowers the oxidation potential of the iron center compared to unsubstituted ferrocene. This shift makes it a distinct and useful internal redox reference in non-aqueous electrochemistry . The half-wave potential (E₁/₂) for tert-butylferrocene is estimated to be in the range of +0.30 to +0.35 V vs. SCE in acetonitrile, whereas ferrocene is known to have a higher E₁/₂ of approximately +0.40 V vs. SCE under comparable conditions . This potential shift is a direct consequence of the substituent's inductive effect and is a key differentiator for applications requiring a less positive redox couple.

Electrochemistry Redox Probe Sensor Development

Superior Catalytic Efficacy in Palladium-Catalyzed C-H Bond Activation

In a direct comparative study of polydentate ferrocenylphosphane ligands for palladium-catalyzed direct arylation of heterocycles, the triphosphane ligand 1,1′,2-tris(diphenylphosphino)-4-tert-butylferrocene was found to be the most effective promoter among a series of di-, tri-, and tetraphosphanes [1]. The study explicitly compared ligand performance and noted that introducing other electron-donating (iPr) or electron-withdrawing (furyl) groups on the phosphorus atoms did not improve the ligand's performance, underscoring the unique and optimal role of the 4-tert-butylferrocene core in this specific ligand architecture [1]. While a direct turnover number (TON) for this specific tert-butylferrocene-derived ligand is not provided in this excerpt, its superior performance is a clear, head-to-head comparative result.

Catalysis C-H Activation Ligand Design

Air-Stable Ferrocenylphosphine Ligand for Selective C-N Bond Formation

A study on the palladium-catalyzed formation of secondary and tertiary amines from aryl dihalides highlighted the performance of an air-stable, tridentate ferrocenylphosphine ligand incorporating the 4-tert-butylferrocene motif: 1,2-bis(diphenylphosphino)-1′-(diisopropylphosphino)-4-tert-butylferrocene (L5) [1]. This ligand, used at only 1 mol% Pd loading, enabled a catalytic system with 'excellent selectivity' that avoided the common problem of deleterious dehalogenation of substrates and products [1]. The tert-butylferrocene backbone is a critical component of this highly effective and practical catalyst system, which is a significant improvement over the benchmark [PdCl2(DPPF)] for certain C-N bond formations.

Catalysis C-N Coupling Amine Synthesis

Volatility and Migration Profile of tert-Butylferrocene as a Burning Rate Catalyst

tert-Butylferrocene is a recognized burning rate catalyst (BRC) for composite solid propellants, but its volatility and tendency to migrate are well-documented limitations compared to high-molecular-weight or polymer-bound alternatives . A 2022 study on confining commercial BRCs in carbon nanotubes (CNTs) reported that unconfined tert-butylferrocene, like other simple ferrocenyl derivatives, suffers from significant migration issues [1]. This inherent property is why it is often selected as a baseline for developing advanced, low-migration BRC systems [2]. The data from migration studies with CNT-confined composites show that while the pristine compound migrates, this can be nearly eliminated through formulation, a key consideration for propellant shelf-life. The compound's addition ratio is typically around 2%, with a maximum of less than 4% .

Energetic Materials Solid Propellants Combustion Catalyst

Recommended Procurement and Research Scenarios for tert-Butylferrocene Based on Quantitative Evidence


Precursor for High-Performance Ferrocenylphosphine Ligands in Cross-Coupling Catalysis

Procure tert-butylferrocene as the foundational building block for synthesizing polydentate ferrocenylphosphine ligands. The evidence from Section 3 demonstrates that the 4-tert-butylferrocene core, when incorporated into triphosphine ligands, yields the most effective catalyst for palladium-catalyzed direct arylation of heterocycles compared to analogous di- and tetraphosphines [1]. This makes it a strategic choice for laboratories developing novel C-H activation methodologies or optimizing existing cross-coupling reactions where high activity and selectivity are paramount.

Internal Redox Standard for Non-Aqueous Electrochemistry and Sensor Development

Utilize tert-butylferrocene as a well-characterized internal redox reference with a distinct half-wave potential (E₁/₂) that is significantly shifted negative relative to ferrocene [1]. This quantifiable shift, on the order of 50-100 mV in acetonitrile, makes it uniquely suited for applications where the ferrocene/ferrocenium couple's potential interferes with analyte signals or exceeds the solvent window. It is particularly valuable for developing electrochemical sensors intended for elevated temperatures (e.g., downhole oil and gas monitoring), where its thermal stability in surfactant-stabilized micelles has been patented [2].

Standard Burning Rate Catalyst for Composite Solid Propellant R&D

Acquire tert-butylferrocene as a well-defined, commercially available burning rate catalyst (BRC) for use in hydroxyl-terminated polybutadiene (HTPB)-based composite solid propellants. The evidence confirms its established role as a combustion rate modifier that can also control curing reaction rates [1]. Its known volatility and migration profile make it an ideal benchmark compound for comparative studies aimed at developing next-generation, low-migration BRCs, such as those confined in carbon nanotubes [2] or grafted onto hyperbranched polymers . The recommended addition ratio is around 2% by weight .

Model Compound for Studying Hydrophobic Redox Probes in Liquid-Liquid Interfaces

Employ tert-butylferrocene as a model redox probe in fundamental electrochemical studies of ion transfer across liquid-liquid interfaces. Its high hydrophobicity (insolubility in water) and reversible one-electron oxidation make it ideal for these experiments [1]. Studies using carbon paste electrodes have demonstrated its utility in investigating the coupling of electrochemical redox reactions with ion transfer, where its behavior is directly comparable to other probes like ferrocene and decamethylferrocene, offering a unique balance of hydrophobicity and redox potential [2].

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